Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-

Descripción general

Descripción

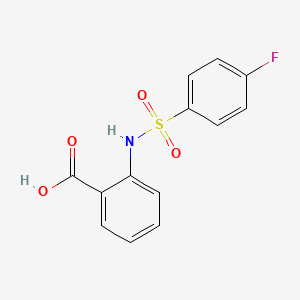

Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- is a useful research compound. Its molecular formula is C13H10FNO4S and its molecular weight is 295.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- is Methionine aminopeptidase 2 . This enzyme plays a crucial role in the removal of the initiator methionine from nascent proteins, which is a vital process in protein biosynthesis.

Mode of Action

The compound interacts with its target by binding to the Methionine aminopeptidase 2 . .

Action Environment

The compound should be kept in a dark place, sealed in dry conditions, and at room temperature for optimal stability . Environmental factors such as light, humidity, and temperature can influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as Bcl-2, a protein involved in the regulation of apoptosis . The binding interaction between benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- and Bcl-2 can influence the protein’s function, potentially leading to the development of selective anti-cancer agents. Additionally, this compound may interact with other proteins and biomolecules, affecting various biochemical pathways.

Cellular Effects

The effects of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- on cellular processes are diverse and significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with Bcl-2 can lead to changes in apoptosis regulation, impacting cell survival and proliferation . Furthermore, benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- may affect other cellular processes, such as oxidative stress response and metabolic flux, by interacting with various cellular components.

Molecular Mechanism

At the molecular level, benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- exerts its effects through specific binding interactions with biomolecules. The compound’s ability to bind to Bcl-2 and potentially other proteins suggests a mechanism involving enzyme inhibition or activation These interactions can lead to changes in gene expression and protein function, ultimately affecting cellular processes

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- can vary over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, the compound’s stability in different environments can affect its efficacy in modulating biochemical pathways. Additionally, long-term exposure to benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- may lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- in animal models are dose-dependent. Different dosages can lead to varying outcomes, including threshold effects and potential toxic or adverse effects at high doses . Understanding the dosage-response relationship is crucial for determining the therapeutic potential and safety profile of this compound. Studies in animal models can provide valuable insights into the optimal dosages for achieving desired biochemical effects while minimizing adverse outcomes.

Metabolic Pathways

Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. Understanding the metabolic pathways of this compound is essential for elucidating its role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- within cells and tissues are critical for its biochemical activity . This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- can affect its efficacy and potency in modulating biochemical pathways.

Subcellular Localization

The subcellular localization of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- is an important factor in its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- can influence its interactions with biomolecules and its overall impact on cellular processes.

Actividad Biológica

Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- (CAS No. 51012-30-7), is a sulfonamide derivative notable for its unique structural features, including a benzoic acid moiety and a sulfonamide group containing a 4-fluorophenyl substituent. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- is C13H10FNO4S, with a molecular weight of approximately 295.286 g/mol. Its structure is characterized by:

- Carboxylic Acid Group : (-COOH)

- Sulfonamide Group : (-SO2NH-)

- Fluorinated Aromatic Ring : Enhances its chemical properties and biological activity.

Biological Activity Overview

Benzoic acid derivatives, especially those with sulfonamide functionalities, exhibit significant biological activities that can include:

- Antimicrobial Effects : Sulfonamides are known for their antibacterial properties.

- Anticancer Potential : Compounds similar to benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- have been studied for their ability to inhibit anti-apoptotic proteins in cancer cells .

- Enzyme Inhibition : The compound may interact with various enzymes, potentially serving as a DPP-4 inhibitor, which is relevant in the treatment of type 2 diabetes mellitus .

Structure-Activity Relationship (SAR)

Understanding the SAR of benzoic acid derivatives helps elucidate their biological mechanisms:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzoic Acid | C7H6O2 | Simple carboxylic acid; lacks sulfonamide functionality |

| Sulfanilamide | C6H8N2O2S | Contains an amino group; primarily used as an antibiotic |

| 4-Fluorobenzenesulfonamide | C6H6FNO2S | Lacks the benzoic acid moiety; focuses on sulfonamide activity |

| 4-(Phenylsulfonamido)benzoic Acid | C13H11NO4S | Similar structure but lacks fluorine substitution; different biological activity profile |

The inclusion of the fluorinated aromatic ring in benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- enhances its binding affinity and selectivity towards biological targets compared to other related compounds .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that compounds structurally related to benzoic acid can bind effectively to Mcl-1 and Bfl-1 proteins, which are crucial targets in cancer therapy. The compound exhibited selective binding with K_i values around 100 nM . This suggests potential use in developing dual inhibitors for more effective cancer treatments.

- DPP-4 Inhibition : Research indicates that derivatives of benzoic acid can act as DPP-4 inhibitors, which play a significant role in managing type 2 diabetes. The modification of substituents such as fluorine enhances the inhibitory activity against DPP-4 enzymes .

- Toxicological Profile : Preliminary toxicity assessments indicate that benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- may pose risks such as skin irritation and acute toxicity if ingested . These findings highlight the importance of careful dosage and application in therapeutic contexts.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Benzoic acid derivatives are well-known for their biological activities, particularly in the pharmaceutical industry. The specific compound under discussion has several notable applications:

- Antimicrobial Activity : Research indicates that compounds with sulfonamide groups exhibit antibacterial properties. Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- may serve as a lead compound for developing new antibiotics targeting resistant bacterial strains.

- Anti-inflammatory Agents : The compound's ability to inhibit certain enzymes involved in inflammatory processes suggests potential use in treating inflammatory diseases. Studies have shown that similar sulfonamide derivatives can modulate inflammatory pathways effectively.

- Drug Development : As an intermediate in synthesizing more complex pharmaceuticals, this compound can be utilized in the development of drugs targeting various diseases, including cancer and bacterial infections .

Material Science Applications

In material science, benzoic acid derivatives are explored for their potential use in developing new materials with specific properties:

- Polymer Chemistry : The incorporation of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- into polymer matrices can enhance thermal stability and mechanical strength. Its sulfonamide functionality may improve adhesion properties in coatings and composites.

- Sensors : The unique electronic properties of fluorinated compounds make them suitable for developing sensors that detect environmental pollutants or biological markers. The compound's ability to undergo specific chemical reactions can be harnessed in sensor technologies.

Environmental Applications

The environmental impact of chemical compounds is an essential consideration in modern research:

- Biodegradation Studies : Understanding the degradation pathways of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- can provide insights into its environmental persistence and toxicity. Studies on similar compounds indicate that sulfonamide derivatives may degrade under specific conditions, which is crucial for assessing their environmental safety .

- Pollutant Remediation : The compound's reactivity could be explored for applications in remediation technologies aimed at removing pollutants from water or soil. Its ability to form complexes with heavy metals may enhance its utility in environmental cleanup efforts .

Case Studies and Research Findings

Several studies highlight the practical applications of benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-:

- Antimicrobial Efficacy : A study demonstrated that derivatives of benzoic acid exhibit significant antimicrobial activity against various pathogens, suggesting that this compound could be developed into a novel antibiotic formulation.

- Synthesis Pathways : Research has focused on optimizing synthetic routes for producing this compound efficiently while minimizing waste products. Techniques such as microwave-assisted synthesis have shown promise in enhancing yield and reducing reaction times .

- Environmental Impact Assessments : Evaluations of the compound's biodegradability indicated that it could be broken down by specific microbial communities, providing valuable data for environmental safety assessments .

Propiedades

IUPAC Name |

2-[(4-fluorophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO4S/c14-9-5-7-10(8-6-9)20(18,19)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVRMONLTQLVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199018 | |

| Record name | Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51012-30-7 | |

| Record name | 2-[[(4-Fluorophenyl)sulfonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51012-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051012307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.